molecular formula C20H20N2O2 B2397687 methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1206990-80-8

methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B2397687
CAS No.: 1206990-80-8
M. Wt: 320.392
InChI Key: HEEHROHABKPIRN-UHFFFAOYSA-N
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Description

Methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate is a synthetic quinoline derivative characterized by:

  • Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
  • Substituents: A methyl ester group at position 2. A 3-ethylphenylamino group at position 4. A methyl group at position 6.

Properties

IUPAC Name

methyl 4-(3-ethylanilino)-8-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-4-14-8-6-9-15(11-14)21-17-12-18(20(23)24-3)22-19-13(2)7-5-10-16(17)19/h5-12H,4H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEHROHABKPIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the dimethylphenyl group. The final steps involve the formation of the benzenesulfonamide moiety and the attachment of the pyrrolidinone group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The oxazole and pyrrolidinone moieties allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Substituent Positions (Quinoline Core) Functional Groups Key Properties/Applications
Target compound 2 (COOCH₃), 4 (3-EtPhNH), 8 (CH₃) Ester, amino, alkyl Not explicitly reported (assumed medicinal potential)
4-Amino-2-(4-ClPh)-3-(4-MeOPh)quinoline (4k) 2 (ClPh), 3 (MeOPh), 4 (NH₂) Haloaryl, methoxy, amino Synthetic intermediate; m.p. 223–225°C
3-Chloroethyl 2-Ph-quinoline-4-carboxylate 4 (COOCH₂CH₂Cl), 2 (Ph) Chloroethyl ester, phenyl m.p. 72°C; diethylamino derivative (m.p. 160°C)
Ethyl 8-Br-4-OH-quinoline-3-carboxylate 3 (COOEt), 4 (OH), 8 (Br) Bromo, hydroxy, ethyl ester Industrial applications; manufacturing focus
N-[(2-Cl-8-Me-quinolin-3-yl)methyl]-4-MeOAn 2 (Cl), 3 (CH₂NH), 8 (Me) Chloro, methoxy, benzylamine Antimalarial/analgesic potential; crystal structure analyzed
Key Observations:
  • Position 2 : The target compound’s methyl ester contrasts with phenyl (4k), chloro (), or unsubstituted positions in analogs. Ester groups influence solubility and metabolic stability.
  • Position 4: The 3-ethylphenylamino group differs from hydroxyl () or simpler amino groups (4k). Bulky aryl substituents may enhance binding affinity in drug-receptor interactions.
  • Position 8 : Methyl substitution (target) vs. bromo () or hydrogen (4k) affects steric bulk and electronic properties.
Comparison:
  • Pd-catalyzed methods () offer regioselectivity but require costly catalysts.
  • Reductive amination () is efficient for aminoquinolines but may limit functional group tolerance.

Physicochemical and Structural Properties

Melting Points and Solubility:
  • The target compound’s melting point is unreported, but analogs with similar substituents (e.g., 4k at 223–225°C ) suggest moderate thermal stability.
  • Ester vs. hydroxyl groups: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate () likely has lower solubility in nonpolar solvents due to the hydroxy group.
Crystallography:
  • compound: Quinoline ring is planar (RMS deviation: 0.04 Å), with a 70.22° dihedral angle between the quinoline and methoxyphenyl group. Intermolecular N–H⋯N hydrogen bonds stabilize the crystal .
  • Target compound: If crystallized, similar planarity and hydrogen bonding (via the amino group) are expected, influencing packing and stability.

Biological Activity

Methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₂O₂
  • Molecular Weight: 290.35 g/mol

The presence of the ethylphenyl group and the methyl substitution at the 8-position of the quinoline ring is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by:

  • Inhibition of Enzymes: It can bind to specific enzymes or receptors, modulating their activity.
  • Interference with Cellular Pathways: The compound may disrupt critical signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

  • Study Findings: A recent study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 µg/mL.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • In Vitro Studies: In vitro assays indicated that the compound inhibited the growth of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values were reported to be approximately 25 µM for HeLa cells and 30 µM for MCF7 cells.
Cell LineIC50 (µM)
HeLa25
MCF730

Structure-Activity Relationship (SAR)

The biological activity is influenced by the structural components of the molecule. Key observations include:

  • Substitution Effects: The presence of the ethyl group on the phenyl ring enhances antimicrobial activity, while methyl substitution at position 8 of the quinoline ring is crucial for anticancer efficacy.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Methodology: Disc diffusion method was employed to assess antibacterial activity.
    • Results: The compound displayed a notable zone of inhibition against E. coli and S. aureus, confirming its potential as an antimicrobial agent.
  • Anticancer Activity Assessment
    • Objective: To determine cytotoxic effects on cancer cell lines.
    • Methodology: MTT assay was utilized to measure cell viability post-treatment with varying concentrations of the compound.
    • Results: Significant reduction in cell viability was observed, particularly in HeLa cells, suggesting promising anticancer properties.

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